Cas no 67589-21-3 (4-(2-Nitrobenzyl)morpholine)
4-(2-Nitrobenzyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Nitrobenzyl)morpholine
- 4-[(2-nitrophenyl)methyl]morpholine
- 67589-21-3
- A867238
- SCHEMBL9008678
- DTXSID70354820
- SR-01000209222-1
- Oprea1_231412
- Cambridge id 5431622
- FT-0711593
- AB00085405-01
- SR-01000209222
- AKOS016002642
- DA-03722
-
- MDL: MFCD01653541
- Inchi: 1S/C11H14N2O3/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2
- InChI Key: PIIFPIILUANPKB-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC=CC=2[N+](=O)[O-])CC1
Computed Properties
- Exact Mass: 222.10052
- Monoisotopic Mass: 222.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 58.3Ų
Experimental Properties
- PSA: 55.61
4-(2-Nitrobenzyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036487-1g |
4-(2-Nitrobenzyl)morpholine |
67589-21-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM123587-1g |
4-(2-nitrobenzyl)morpholine |
67589-21-3 | 95% | 1g |
$356 | 2021-08-05 | |
| Chemenu | CM123587-1g |
4-(2-nitrobenzyl)morpholine |
67589-21-3 | 95% | 1g |
$339 | 2023-02-18 | |
| Ambeed | A531614-1g |
4-(2-Nitrobenzyl)morpholine |
67589-21-3 | 95+% | 1g |
$308.0 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651054-1g |
4-(2-Nitrobenzyl)morpholine |
67589-21-3 | 98% | 1g |
¥2156.00 | 2024-05-04 |
4-(2-Nitrobenzyl)morpholine Suppliers
4-(2-Nitrobenzyl)morpholine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-(2-Nitrobenzyl)morpholine
Introduction to 4-(2-Nitrobenzyl)morpholine (CAS No: 67589-21-3)
4-(2-Nitrobenzyl)morpholine (CAS No: 67589-21-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its nitro-substituted benzyl and morpholine moieties, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural features of 4-(2-Nitrobenzyl)morpholine contribute to its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.
The nitrobenzyl group in the molecular structure of 4-(2-Nitrobenzyl)morpholine plays a crucial role in its reactivity and functionality. The nitro group, known for its electrophilic nature, facilitates various chemical transformations such as nucleophilic aromatic substitution and reduction reactions. These properties are particularly useful in synthetic chemistry, where 4-(2-Nitrobenzyl)morpholine can serve as a versatile building block for constructing more complex molecular architectures. Additionally, the morpholine ring introduces a secondary amine functionality, which is often utilized in the design of pharmacophores that interact with biological targets.
Recent advancements in medicinal chemistry have highlighted the significance of 4-(2-Nitrobenzyl)morpholine in the development of innovative drug candidates. Researchers have been exploring its potential as a precursor in the synthesis of morpholine-based scaffolds, which are known to exhibit promising biological activities. For instance, studies have demonstrated that derivatives of 4-(2-Nitrobenzyl)morpholine exhibit inhibitory effects on certain enzymes and receptors involved in pain signaling and neuroinflammation. These findings align with the growing interest in morpholine derivatives as therapeutic agents for conditions such as chronic pain and neurodegenerative diseases.
The CAS No: 67589-21-3 identifier ensures precise chemical characterization and differentiation of this compound within scientific literature and regulatory databases. This standardized nomenclature is essential for researchers to accurately reference and utilize 4-(2-Nitrobenzyl)morpholine in their experiments. The compound's unique structural attributes also make it a candidate for spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which are critical for elucidating its molecular structure and dynamics.
In the context of drug development, the synthesis of 4-(2-Nitrobenzyl)morpholine has been optimized to ensure high yield and purity, meeting the stringent requirements of pharmaceutical manufacturing. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of its production. These techniques not only improve scalability but also minimize byproduct formation, ensuring a cleaner synthetic route.
The pharmacological potential of 4-(2-Nitrobenzyl)morpholine has been further investigated through computational modeling and experimental screening. Molecular docking studies have revealed that this compound can interact with specific binding sites on target proteins, suggesting its utility as an inhibitor or modulator. Such interactions are pivotal in understanding its mechanism of action and predicting its therapeutic efficacy. Preclinical studies have begun to explore the pharmacokinetic properties of 4-(2-Nitrobenzyl)morpholine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
The integration of 4-(2-Nitrobenzyl)morpholine into drug discovery pipelines represents a significant step forward in addressing unmet medical needs. Its structural versatility allows for modifications that can fine-tune biological activity while minimizing off-target effects. Collaborative efforts between synthetic chemists and biologists are essential to fully harness the potential of this compound. By leveraging cutting-edge technologies such as high-throughput screening and structure-activity relationship (SAR) studies, researchers can accelerate the discovery process.
Future directions in the study of 4-(2-Nitrobenzyl)morpholine may include exploring its role in combination therapies, where it could synergize with other drugs to enhance therapeutic outcomes. Additionally, investigating its environmental stability and degradation pathways will be crucial for assessing its long-term viability in pharmaceutical applications. The development of green chemistry approaches to synthesize 4-(2-Nitrobenzyl)morpholine will also be a priority to ensure sustainable practices in drug manufacturing.
In conclusion, 4-(2-Nitrobenzyl)morpholine (CAS No: 67589-21-3) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features and biological activities position it as a valuable asset in the quest for novel therapeutic solutions. As scientific understanding continues to evolve, further exploration into the potential applications of this compound will undoubtedly contribute to advancements in medicine.
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